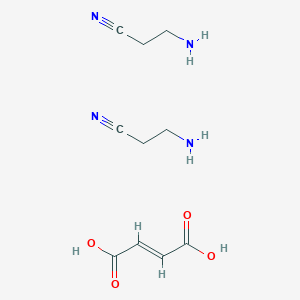

3-Aminopropanenitril-Halbfumarat

Übersicht

Beschreibung

“Bis(3-aminopropiononitrile) fumarate” is a chemical compound with diverse applications. It’s also known as “2-cyanoethylamine hemifumarate”, “beta-Aminopropionitrile, fumarate”, “Di-beta-aminopropionitrile fumarate”, and "BAPN fumarate" . Its versatility enables its use in various fields, including catalysis, drug delivery, and material science.

Molecular Structure Analysis

The molecular formula of “Bis(3-aminopropiononitrile) fumarate” is C4H4O4.C3H6N2 . The molecular weight is 186.17 . Further details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis

“Bis(3-aminopropiononitrile) fumarate” is a white crystalline powder . It’s stable under normal temperatures and pressures . When heated to decomposition, it emits toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and cyanide fumes .Wissenschaftliche Forschungsanwendungen

Lysyloxidase (LOX)-Inhibition

3-Aminopropanenitril-Halbfumarat wird als Lysyloxidase-Inhibitor verwendet, um die Kollagen-Vernetzung während der Mikrogewebebildung und -kultur zu verhindern. Diese Anwendung ist entscheidend in der Gewebezüchtung und regenerativen Medizin, wo die Kontrolle der Struktur und Funktion der extrazellulären Matrix essentiell ist .

Zellkulturstudien

Die Verbindung erleichtert verschiedene Zellkulturprozesse, einschließlich der Untersuchung der Zellmigration und -invasion. Sie wurde in Transwell-Migrations- und Invasionstests verwendet, insbesondere mit Neuroblastom-Zelllinien .

Drogen-Screening

Aufgrund seiner Rolle als LOX-Inhibitor ist this compound wertvoll im Drogen-Screening, insbesondere für Krebstherapeutika, wo die Regulierung von extrazellulären Matrixkomponenten ein Schlüsselfaktor ist .

Drogen-Lieferprozesse

Die vielseitige Natur der Verbindung macht sie zu einem wertvollen Werkzeug zur Erleichterung von Drogen-Lieferprozessen. Ihre Eigenschaften können genutzt werden, um die Wirksamkeit und Zielgenauigkeit von Drogen-Lieferystemen zu verbessern .

Safety and Hazards

Wirkmechanismus

Target of Action

3-Aminopropanenitrile hemifumarate, also known as β-aminopropionitrile (BAPN), primarily targets the enzyme lysyl oxidase . Lysyl oxidase plays a crucial role in the cross-linking of collagen, a structural protein that provides strength and stability to various tissues in the body .

Mode of Action

BAPN acts as an irreversible inhibitor of lysyl oxidase . By binding to this enzyme, BAPN prevents the formation of cross-links between collagen molecules . This inhibition disrupts the normal structure and function of collagen-rich tissues.

Biochemical Pathways

The inhibition of lysyl oxidase by BAPN affects the collagen biosynthesis pathway . Under normal conditions, lysyl oxidase catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen, leading to the formation of aldehyde groups. These groups can then react with each other or with other lysine or hydroxylysine residues to form cross-links, stabilizing the collagen structure. BAPN’s inhibition of lysyl oxidase disrupts this process, preventing the formation of these cross-links .

Result of Action

The inhibition of collagen cross-linking by BAPN can lead to a variety of effects at the molecular and cellular levels. These include changes in the mechanical properties of collagen-rich tissues, such as reduced tensile strength . At the cellular level, these changes can affect cell adhesion, migration, and other processes that depend on the physical properties of the extracellular matrix.

Biochemische Analyse

Biochemical Properties

3-Aminopropanenitrile hemifumarate functions as an irreversible inhibitor of lysyl oxidase (LOX), an enzyme involved in collagen cross-linking . It targets the active site of LOX or LOXL isoenzymes .

Cellular Effects

The inhibition of LOX by 3-Aminopropanenitrile hemifumarate can affect various cellular processes. For instance, it can inhibit collagen cross-linking during microtissue formation and culture . It can also affect cell migration and invasion .

Molecular Mechanism

At the molecular level, 3-Aminopropanenitrile hemifumarate exerts its effects by binding to the active site of LOX or LOXL isoenzymes, thereby inhibiting their activity . This inhibition can lead to changes in collagen cross-linking, which can affect various cellular and molecular processes .

Temporal Effects in Laboratory Settings

The effects of 3-Aminopropanenitrile hemifumarate can change over time in laboratory settings. For example, its inhibition of LOX can lead to changes in collagen cross-linking over time

Metabolic Pathways

3-Aminopropanenitrile hemifumarate is involved in the metabolic pathway of lysyl oxidase (LOX), an enzyme involved in collagen cross-linking

Eigenschaften

IUPAC Name |

3-aminopropanenitrile;but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2C3H6N2/c5-3(6)1-2-4(7)8;2*4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);2*1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMXYZMHOZAPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C#N.C(CN)C#N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045751 | |

| Record name | 3-Aminopropionitrile fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2079-89-2 | |

| Record name | 3-Aminopropionitrile fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

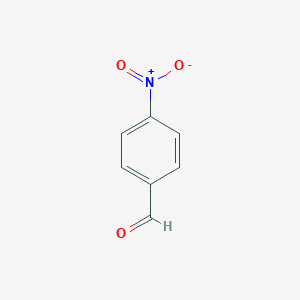

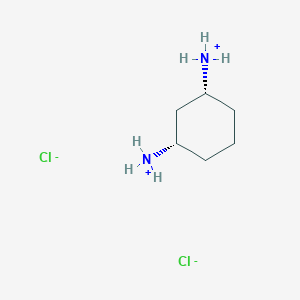

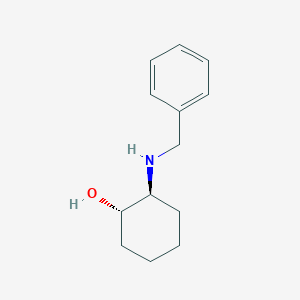

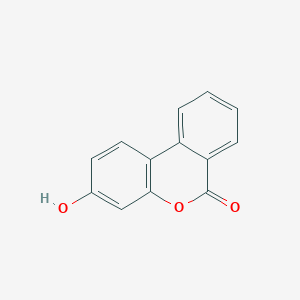

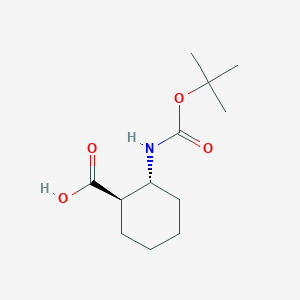

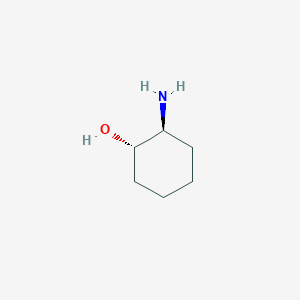

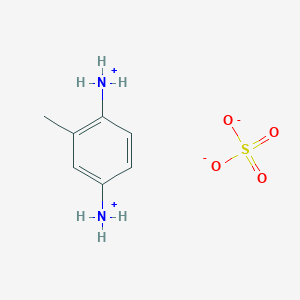

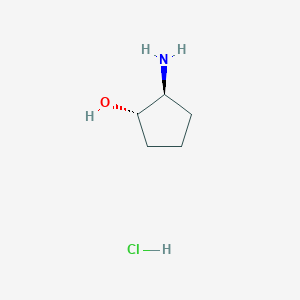

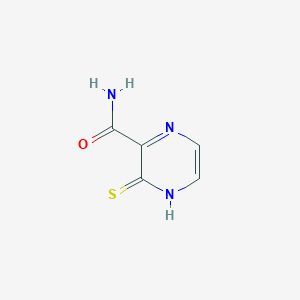

Feasible Synthetic Routes

Q1: How does BAPN fumarate interact with its target and what are the downstream effects?

A1: BAPN fumarate acts as a lysyl oxidase (LOX) inhibitor. [] LOX is a copper-dependent enzyme essential for the crosslinking of collagen and elastin, crucial structural proteins in connective tissues. [, ] By inhibiting LOX, BAPN fumarate disrupts the formation of these crosslinks, leading to altered collagen morphology, including increased D-spacing, and weakened connective tissues. [] This can manifest as skeletal deformities (osteolathyrism), aortic aneurysms, and other connective tissue abnormalities. [, , , , ]

Q2: What is the structural characterization of BAPN fumarate?

A2: While the provided abstracts don't delve into detailed spectroscopic data, BAPN fumarate (Bis(3-aminopropiononitrile) fumarate) is a salt formed by the combination of two molecules of the base β-aminopropionitrile (BAPN) with one molecule of fumaric acid. This information allows us to deduce its basic structural characteristics.

Q3: How does BAPN fumarate affect collagen synthesis and structure?

A3: BAPN fumarate doesn't directly affect collagen synthesis but disrupts its structural integrity. [] Studies show no change in gene expression of type I collagen or LOX in the presence of BAPN fumarate. [] Instead, it primarily acts by inhibiting LOX, the enzyme responsible for crosslinking collagen fibers. This inhibition leads to the accumulation of immature collagen crosslinks and a decrease in mature crosslinks, affecting the tensile strength and structural integrity of collagen fibers. []

Q4: What are the toxicological effects of BAPN fumarate in different species?

A4: BAPN fumarate exhibits varying degrees of toxicity across different species. In chicks and turkeys, it causes skeletal deformities, aortic aneurysms, and other lathyrogenic effects. [, , ] While rats also develop aortic aneurysms, they seem less susceptible to skeletal deformities and exhibit male priapism as a unique symptom. [, , ] Interestingly, hamsters show relative resistance to BAPN fumarate, developing only mild skeletal lesions and aortic damage compared to rats. [] This highlights species-specific differences in BAPN fumarate toxicity and metabolism.

Q5: How is BAPN fumarate metabolized in the body?

A5: Research suggests that BAPN fumarate metabolism might be linked to its toxicity. Studies in rats indicate that the compound can be metabolized into cyanoacetic acid (CAA). [] Interestingly, rats displaying less severe skeletal deformities excreted higher levels of CAA, suggesting a potential detoxification pathway. [] Further research is needed to fully elucidate the metabolic pathways of BAPN fumarate in different species and its connection to observed toxicities.

Q6: Can other nitriles induce lathyrogenic effects similar to BAPN fumarate?

A6: Yes, other organic nitriles have been shown to induce lathyrogenic effects. Studies demonstrate that compounds like 2,2′-iminodipropionitrile (IDPN), ethylene cyanohydrin, succinonitrile, 5-aminovaleronitrile, and n-valeronitrile can lead to the excretion of CAA in rat urine, indicating their potential for lathyrogenic activity. [] 2-Cyanopropylamine (CPA), a methyl analog of BAPN, also induces dissecting aortic aneurysms and skeletal deformities in chicks, turkeys, and rats. [] These findings suggest that the lathyrogenic properties might be attributed to a specific chemical moiety or a shared metabolic pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.